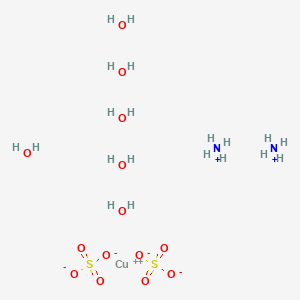
(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and an aminoethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a suitable precursor, such as a fluorinated benzoic acid derivative, using chiral catalysts. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorobenzoicacid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
®-4-(1-Aminoethyl)-2-fluorobenzoicacid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoicacid exerts its effects involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, making it a potent inhibitor or activator in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminoethyl)benzoic acid hydrochloride: Similar structure but lacks the fluorine atom.
®-2-(1-Aminoethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
®-(+)-1-(1-naphthyl)ethylamine: A chiral amine with a naphthyl group instead of a benzoic acid core.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is unique due to the presence of both the fluorine atom and the chiral aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
Clé InChI |
YGJRIDMDDKKESX-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)





![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)

